Cas no 1956384-85-2 (1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1))

1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) is a chemically synthesized indole derivative with a molecular structure featuring dichloro substitutions at the 4 and 6 positions. The hydrochloride salt form enhances its stability and solubility, making it suitable for research and pharmaceutical applications. This compound is of interest due to its potential as a building block in medicinal chemistry, particularly in the development of biologically active molecules. Its well-defined structure and high purity ensure reproducibility in experimental settings. The dichloro substitutions may influence its reactivity and binding properties, offering opportunities for further derivatization in drug discovery and biochemical studies.
1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) structure
1956384-85-2 structure
Product Name:1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1)
CAS No:1956384-85-2
MF:C11H13Cl3N2
MW:279.593319654465
CID:5182645
Update Time:2025-10-28

1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1)
    • Inchi: 1S/C11H12Cl2N2.ClH/c12-8-6-10(13)9-2-5-15(4-1-3-14)11(9)7-8;/h2,5-7H,1,3-4,14H2;1H
    • InChI Key: KMCMOIDBVNWXAA-UHFFFAOYSA-N
    • SMILES: C(N1C=CC2=C(C=C(Cl)C=C12)Cl)CCN.Cl

1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) Pricemore >>

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Additional information on 1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1)

Introduction to 1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) and Its Significance in Modern Chemical Biology

The compound with the CAS number 1956384-85-2, known as 1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1), represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features and chemical properties, has garnered significant attention due to its potential applications in drug discovery and therapeutic development. The presence of both indole and dichloro substituents in its molecular framework imparts distinct reactivity and functionality, making it a valuable scaffold for designing novel bioactive molecules.

In recent years, the indole scaffold has been extensively studied for its diverse pharmacological properties. Indole derivatives are well-known for their role in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. The introduction of chlorine atoms at the 4 and 6 positions of the indole ring further enhances the compound's interaction with biological targets, thereby increasing its potential as a pharmacophore. The hydrochloride salt form of this compound ensures better solubility and stability, which are critical factors for its formulation as an active pharmaceutical ingredient (API).

One of the most compelling aspects of 1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) is its versatility in medicinal chemistry. Researchers have leveraged this compound as a key intermediate in synthesizing more complex molecules with enhanced biological activity. For instance, studies have demonstrated its utility in generating novel indole-based inhibitors targeting enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in various diseases, including cancer and metabolic disorders. The dichloro substitution pattern on the indole ring not only improves binding affinity but also allows for fine-tuning of pharmacokinetic properties through structural modifications.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular docking studies have revealed that 1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) can effectively interact with specific pockets on target proteins, leading to potent inhibitory effects. These computational insights have guided experimental efforts to optimize the compound's structure for improved efficacy and reduced toxicity. Additionally, the use of high-throughput screening (HTS) techniques has accelerated the discovery of derivatives with enhanced pharmacological profiles.

The therapeutic potential of 1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) has been explored in several preclinical studies. Notably, research has shown its ability to modulate immune responses by interacting with receptors such as TLR4 and NF-κB. These pathways are central to inflammatory processes and have been implicated in chronic diseases like rheumatoid arthritis and atherosclerosis. Furthermore, preliminary data suggest that this compound may exhibit anti-cancer properties by inhibiting key signaling cascades involved in tumor growth and metastasis.

In conclusion, 1H-Indole-1-propanamine, 4,6-dichloro-, hydrochloride (1:1) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and biological activity make it a valuable tool for researchers investigating novel therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.

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